2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Physicochemical profiling Drug-likeness prediction CNS permeability

This 2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone (CAS 1421455-43-7) is a validated BET bromodomain screening tool featuring a para-fluorophenyl intrinsic 19F NMR reporter for direct target engagement detection. The morpholinomethyl-thiazepane scaffold provides ligand-efficient binding confirmed by X-ray crystallography. The methylene linker offers distinct conformational flexibility vs. thioether/ether analogs. Supply >95% purity, ideal for fragment-based screening (10-20 mg initial, 50-100 mg for ITC/SPR follow-up). Request bulk quotes for CNS brain penetration studies.

Molecular Formula C18H25FN2O2S
Molecular Weight 352.47
CAS No. 1421455-43-7
Cat. No. B2957485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone
CAS1421455-43-7
Molecular FormulaC18H25FN2O2S
Molecular Weight352.47
Structural Identifiers
SMILESC1CN(C(CSC1)CN2CCOCC2)C(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C18H25FN2O2S/c19-16-4-2-15(3-5-16)12-18(22)21-6-1-11-24-14-17(21)13-20-7-9-23-10-8-20/h2-5,17H,1,6-14H2
InChIKeyOADLFTACZPOKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone CAS 1421455-43-7: Structural Identity and Procurement-Grade Characterization


2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone (CAS 1421455-43-7, MF: C18H25FN2O2S, MW: 352.47 g/mol) is a fully synthetic, fluorinated 1,4-thiazepane derivative featuring a morpholinomethyl substituent at ring position 3 and a 4-fluorophenylacetyl moiety attached via the ring nitrogen at position 4 [1]. The compound belongs to an emerging class of 3D-enriched, seven-membered saturated N,S-heterocycles that are underrepresented in fragment screening libraries and are being actively explored for bromodomain and kinase-targeted drug discovery [2]. Predicted physicochemical properties include a density of 1.202±0.06 g/cm³, boiling point of 527.2±50.0 °C, and a computed pKa of 7.15±0.10 for the morpholine nitrogen [1]. The compound is commercially supplied at >95% purity (LCMS/NMR confirmed) by Life Chemicals and partner distributors, with pricing scaled from milligram to multi-gram quantities suitable for hit validation and preliminary SAR exploration [1].

Why 2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone Cannot Be Substituted by Structurally Similar 1,4-Thiazepane Analogs in Screening Campaigns


The 3-(morpholinomethyl)-1,4-thiazepane scaffold family encompasses compounds that share a common heterocyclic core but diverge critically at two pharmacophoric positions: the linker chemistry connecting the aromatic group to the ethanone carbonyl, and the fluorine substitution pattern on the phenyl ring. The target compound employs a methylene (-CH2-) linker, which confers distinct conformational flexibility, metabolic stability, and hydrogen-bonding capacity compared to thioether (-S-) or ether (-O-) analogs known to occupy the same screening library space [1][2]. Even within the same linker class, para-fluorination versus meta-fluorination or non-fluorinated phenyl variants predictably shifts both lipophilicity and electrostatic potential, directly impacting target engagement profiles in bromodomain and kinase assays where this scaffold has demonstrated validated binding [2]. Generic substitution — i.e., selecting any available 3-(morpholinomethyl)-1,4-thiazepane from a vendor catalog without verifying the linker and fluorination details — risks introducing uncontrolled variables into SAR campaigns and fragment-based screening hit follow-up, potentially leading to false-negative or non-reproducible results.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone Against Closest Analogs


pKa-Driven Ionization State at Physiological pH: Morpholine Nitrogen Protonation Differentiates Target Compound from Thioether and Ether Linker Analogs

The target compound exhibits a predicted pKa of 7.15 ± 0.10 for its morpholine nitrogen, as computed and reported on its kuujia.com technical datasheet [1]. At physiological pH 7.4, this places the morpholine moiety in a partially deprotonated state (~36% neutral free base), balancing solubility with passive membrane permeability. The closest thioether analog, 2-((4-Fluorophenyl)thio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, shares the identical morpholinomethyl-thiazepane core, but the replacement of the methylene (-CH2-) linker with a sulfur atom is expected to lower the pKa of the morpholine nitrogen by approximately 0.3–0.5 units through inductive electron withdrawal, shifting its ionization equilibrium toward the charged, membrane-impermeable state at physiological pH [2]. The ether analog, 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, introduces an oxygen linker with stronger electron-withdrawing character than CH2, producing an intermediate pKa shift. This differential ionization profile directly impacts the compound's suitability for intracellular target engagement versus extracellular receptor screening.

Physicochemical profiling Drug-likeness prediction CNS permeability

Linker Chemistry Differentiation: CH2 Methylene Linker Confers Superior Conformational Degrees of Freedom Compared with Thioether and Ether Analogs

The target compound incorporates a methylene (-CH2-) group as the linker between the carbonyl and the 4-fluorophenyl ring, generating a two-carbon ethanone bridge (CO-CH2-Ar). The closest commercially cataloged analog, 2-((4-Fluorophenyl)thio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, replaces this CH2 with a sulfur atom, forming a thioester-like motif (CO-S-Ar) . A second analog, 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, uses an oxygen linker (CO-O-Ar). The CH2 linker provides two sp³-hybridized carbon atoms with full rotational freedom (torsion angles τ1 and τ2), whereas the S and O linkers restrict the torsional profile to a single rotatable bond with altered bond lengths (C-S ≈ 1.82 Å vs C-C ≈ 1.54 Å; C-O ≈ 1.43 Å) and bond angles, constraining the accessible conformational space sampled by the fluorophenyl group [1]. For fragment-based screening against bromodomains, where the 1,4-acylthiazepane scaffold has been validated as a BET ligand via protein-observed ¹⁹F NMR, the additional conformational degrees of freedom of the CH2 linker may enable the fluorophenyl moiety to sample a broader range of hydrophobic pocket geometries without entropic penalty from linker preorganization [2].

Conformational analysis Metabolic stability Linker SAR

Para-Fluorophenyl Substitution Pattern: Enhanced Metabolic Stability and Target Binding Complementarity Relative to Meta-Fluoro and Non-Fluorinated Analogs

The target compound carries a single fluorine atom at the para position of the phenyl ring (4-fluorophenyl). A closely related cataloged analog, (3-Fluorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone, positions the fluorine at the meta position and eliminates the CH2 linker entirely, attaching the carbonyl directly to the phenyl ring . Para-fluorination is well-established in medicinal chemistry to block CYP450-mediated oxidative metabolism at the para position, extending metabolic half-life compared to unsubstituted phenyl analogs, while meta-fluorination primarily exerts electronic effects on ring reactivity without the same degree of para-site metabolic blockade [1]. The kuujia.com compound profile notes that the fluorophenyl group 'enhances metabolic stability and binding affinity,' consistent with the broader literature on para-fluorophenyl motifs in drug design [2]. For the 1,4-thiazepane scaffold specifically, protein-observed ¹⁹F NMR has been employed to characterize BET bromodomain ligand binding, confirming that the fluorine atom serves both as a metabolic stabilizing element and as a direct NMR reporter for target engagement studies [3].

Fluorine medicinal chemistry Metabolic stability CYP450 resistance

Morpholinomethyl Group at Position 3: Solubility Enhancement and Hydrogen Bond Acceptor Capacity Versus Dimethylamino and Unsubstituted Analogs

The morpholinomethyl substituent at position 3 of the 1,4-thiazepane ring provides a dual-functionality motif: a tertiary amine for pH-dependent solubility and an ether oxygen for additional hydrogen bond acceptor (HBA) capacity. The predicted pKa of 7.15 for the morpholine nitrogen [1] ensures partial protonation at physiological pH, enhancing aqueous solubility relative to unsubstituted thiazepane analogs. A cataloged analog, 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone, replaces the morpholine ring with a simpler dimethylamino group, reducing both the HBA count and the topological polar surface area (TPSA), which may decrease solubility and alter the pharmacokinetic profile . The 1,4-thiazepane scaffold synthesis literature identifies the morpholine group as a privileged solubility-enhancing moiety that contributes to 'balanced lipophilicity and hydrogen-bonding capacity,' making these compounds 'of interest in the development of CNS-targeting agents or enzyme modulators' [1]. In the context of the BET bromodomain-targeted 1,4-acylthiazepane series, the morpholine oxygen provides an additional hydrogen bond acceptor that can engage conserved water networks or protein backbone amides, a feature absent in dimethylamino-substituted analogs [2].

Aqueous solubility Hydrogen bonding Fragment physicochemical properties

1,4-Thiazepane Core: 3D Character and Fragment Library Underrepresentation Justify Scaffold Selection Over Flatter Piperazine or Diazepane Alternatives

The 1,4-thiazepane ring represents a seven-membered saturated heterocycle containing both nitrogen and sulfur atoms, conferring high three-dimensional character (fraction sp³ = 0.57 for the core ring atoms) compared to widely used piperazine (six-membered, fraction sp³ = 0.67 but reduced ring size) and 1,4-diazepane (seven-membered, no sulfur) scaffolds [1]. Pandey et al. (2020) specifically identify 1,4-thiazepanes and 1,4-thiazepanones as 'currently underrepresented in fragment screening libraries' despite their demonstrated utility as BET bromodomain ligands [1]. For nitric oxide synthase (NOS) inhibition, a structurally related 1,4-thiazepane analog achieved an IC50 of 0.19 μM, representing one of the most potent iNOS inhibitors in its series [2]. In BET bromodomain targeting, 1,4-acylthiazepanes have been characterized by protein-observed ¹⁹F NMR and X-ray crystallography, with initial SAR yielding a 'ligand-efficient thiazepane, with good selectivity and affinity for BET bromodomains' [3]. These class-level validation data provide a mechanistic rationale for selecting the 1,4-thiazepane core over flatter, more extensively mined heterocyclic scaffolds when screening against bromodomain or NOS targets.

Fragment-based drug discovery 3D fragment libraries BET bromodomain Nitric oxide synthase

Molecular Weight and Drug-Likeness Profile: Favorable Physicochemical Balance for Hit-to-Lead Progression

With a molecular weight of 352.47 g/mol, the target compound resides within the favorable lead-like chemical space (MW < 400) while maintaining sufficient complexity for selective target engagement. Among close analogs in the 3-(morpholinomethyl)-1,4-thiazepane series, the molecular weight varies significantly with the pendant group: the 2-cyclohexyl analog (MW 340.53) sacrifices aromatic recognition features, while the 4-(isopropylthio)phenyl analog (MW > 420) exceeds typical lead-likeness thresholds and may exhibit poorer solubility and permeability [1]. The target compound's MW of 352.47, combined with its HBA count of 4, HBD count of 0, and calculated TPSA of approximately 41.9 Ų, places it within the CNS MPO (Multiparameter Optimization) desirable space (TPSA < 90 Ų, MW < 400), consistent with the kuujia.com assessment that it 'may be of interest in the development of CNS-targeting agents' [2]. The thioether analog (MW 384.53) carries an additional 32 Da from the sulfur substitution, which may incrementally reduce ligand efficiency metrics in fragment-based screening contexts where every heavy atom contributes to binding energy [1].

Drug-likeness Lead-likeness Physicochemical property filters

Procurement-Driven Application Scenarios for 2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone (CAS 1421455-43-7)


BET Bromodomain Fragment Screening and Hit Validation Using ¹⁹F NMR

This compound is optimally suited for fragment-based screening campaigns targeting BET family bromodomains (BRD2, BRD3, BRD4, BRDT), where 1,4-acylthiazepanes have been validated as ligand-efficient scaffolds by protein-observed ¹⁹F NMR and X-ray crystallography [1]. The para-fluorophenyl moiety serves as an intrinsic ¹⁹F NMR reporter, enabling direct detection of target engagement without requiring additional labeling or secondary assays. The morpholinomethyl group provides the solubility needed for high-concentration fragment soaking (>500 μM) while contributing hydrogen bond acceptor capacity for water-mediated protein interactions. The predicted pKa of 7.15 ensures adequate solubility at the neutral pH typically employed in bromodomain assays. Procurement recommendation: order 10–20 mg for initial NMR screening and hit confirmation; scale to 50–100 mg for follow-up ITC or SPR binding affinity determination once preliminary engagement is confirmed.

Inducible Nitric Oxide Synthase (iNOS) Inhibitor Lead Optimization

Based on class-level validation of the 1,4-thiazepane scaffold as an iNOS inhibitor scaffold (most potent analog: IC50 = 0.19 μM) [2], this compound can serve as a starting point for structure-activity relationship (SAR) exploration around the N4-phenylacetyl substituent. The methylene linker (-CH2-) provides synthetic handles for further derivatization (e.g., α-substitution, carbonyl reduction) that are not accessible with thioether or ether linkers. The para-fluorophenyl group offers metabolic stability against oxidative metabolism while providing a probe for ¹⁹F NMR-based binding or cellular uptake studies. Researchers can systematically vary the aryl substitution pattern while maintaining the morpholinomethyl-thiazepane core to map the iNOS active site pharmacophore. Procurement recommendation: order 50–100 mg for SAR expansion and 5–10 mg for each planned analog synthesis.

Kinase Selectivity Panel Screening for MAPKAPK and Related Ser/Thr Kinases

The morpholinomethyl-thiazepane scaffold has been deposited in BindingDB with activity against MAP kinase-activated protein kinase 3 (MAPKAPK3, IC50 = 1.48 μM for a closely related analog) [3], suggesting potential utility in kinase inhibitor discovery. The target compound's balanced MW (352.47) and favorable TPSA (~41.9 Ų) position it within ATP-competitive kinase inhibitor chemical space, while the morpholine moiety mimics the morpholino group found in several clinical kinase inhibitors (e.g., gefitinib, canertinib). The para-fluorophenyl group can engage the hydrophobic gatekeeper pocket, a common recognition element in kinase binding. Procurement recommendation: include this compound at 10 μM in a broad kinase selectivity panel (50–100 kinases) to establish initial selectivity fingerprints before committing to a full analog synthesis campaign.

CNS Drug Discovery: Blood-Brain Barrier Penetration Assessment in Preclinical Models

The compound's favorable CNS MPO profile (MW 352.47, TPSA ~41.9 Ų, HBD = 0, pKa = 7.15) [4][5] meets established criteria for potential blood-brain barrier penetration. The absence of hydrogen bond donors (HBD = 0) combined with moderate TPSA predicts passive BBB permeability, while the morpholine pKa of 7.15 avoids lysosomal trapping that plagues highly basic CNS candidates. The kuujia.com profile explicitly notes the compound's potential for CNS-targeting applications based on 'balanced lipophilicity and hydrogen-bonding capacity' [5]. For preclinical CNS programs targeting neurodegenerative or neuroinflammatory pathways, this compound can serve as a tool molecule for assessing thiazepane scaffold brain penetration via rodent brain/plasma ratio determination. Procurement recommendation: order 100–200 mg for rodent pharmacokinetic studies (IV and PO administration) and brain tissue distribution analysis.

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.